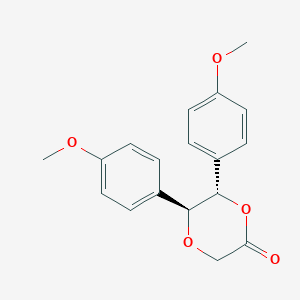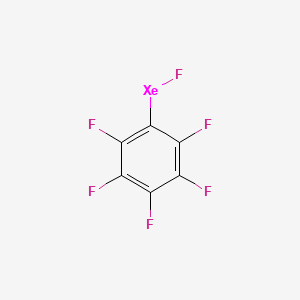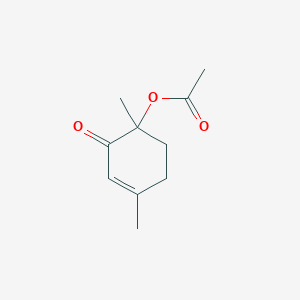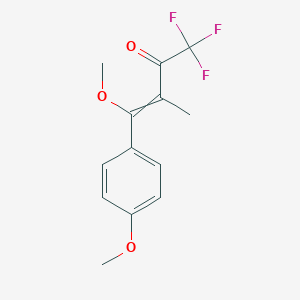
1,1,1-Trifluoro-4-methoxy-4-(4-methoxyphenyl)-3-methylbut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-4-methoxy-4-(4-methoxyphenyl)-3-methylbut-3-en-2-one is a fluorinated organic compound known for its unique chemical properties. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-methoxy-4-(4-methoxyphenyl)-3-methylbut-3-en-2-one typically involves the acylation of acetals with trifluoroacetic anhydride in the presence of pyridine and imidazolium-based ionic liquids . This method is advantageous due to its high yield and reduced reaction time.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-4-methoxy-4-(4-methoxyphenyl)-3-methylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenating agents like bromine (Br₂) and chlorine (Cl₂) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1,1,1-Trifluoro-4-methoxy-4-(4-methoxyphenyl)-3-methylbut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-4-methoxy-4-(4-methoxyphenyl)-3-methylbut-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its reactivity, allowing it to form stable complexes with enzymes or receptors. This interaction can inhibit or activate specific biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-4-methoxy-3-penten-2-one: Another fluorinated compound with similar reactivity but different structural features.
1,1,1-Trifluoro-4-methoxy-4-phenyl-3-buten-2-one: Shares the trifluoromethyl and methoxy groups but has a different aromatic substitution pattern.
Uniqueness
1,1,1-Trifluoro-4-methoxy-4-(4-methoxyphenyl)-3-methylbut-3-en-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications.
Propriétés
Numéro CAS |
476158-86-8 |
|---|---|
Formule moléculaire |
C13H13F3O3 |
Poids moléculaire |
274.23 g/mol |
Nom IUPAC |
1,1,1-trifluoro-4-methoxy-4-(4-methoxyphenyl)-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C13H13F3O3/c1-8(12(17)13(14,15)16)11(19-3)9-4-6-10(18-2)7-5-9/h4-7H,1-3H3 |
Clé InChI |
URQXHZZVKFXAIM-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C1=CC=C(C=C1)OC)OC)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



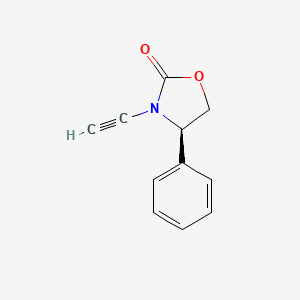



![2-(2-Chlorophenyl)-5-{[(methanesulfinyl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B14244011.png)
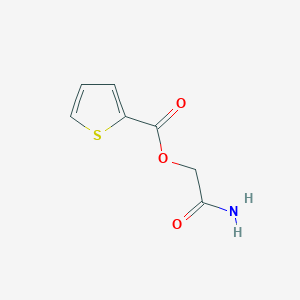
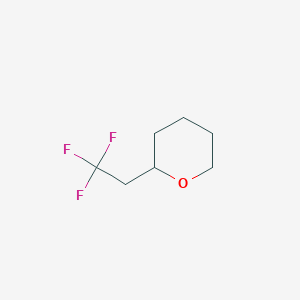

![2,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[4.4]non-6-ene](/img/structure/B14244036.png)
